Cas no 4727-29-1 (2-(phenylcarbamoyl)benzoic acid)

4727-29-1 structure
Nombre del producto:2-(phenylcarbamoyl)benzoic acid
Número CAS:4727-29-1
MF:C14H11NO3
Megavatios:241.242043733597
MDL:MFCD00029939
CID:85137
PubChem ID:78458
2-(phenylcarbamoyl)benzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- PHTHALANILLIC ACID
- TIMTEC-BB SBB008373
- PHTHALANILIC ACID
- PHENYLPHTHALANIC ACID
- NEVIROL(R)
- N-PHENYLPTHALAMIC ACID
- IFLAB-BB F0777-0791
- 2-(ANILINOCARBONYL)BENZOIC ACID
- N-Phenyl-phthalamic acid
- Phthalanillicacid Solution
- 2-(3-CHLORO-BENZYL)-PENTANEDIOIC ACID.
- 2-[(phenylamino)carbonyl]benzoic acid
- carboxybenzanilide
- lemax
- Nevirol
- phthalanilic
- phthalicmonoanilide
- Phthalomonoanilide
- Phthalic acid monoanilide
- o-(Phenylcarbamoyl)benzoic acid
- Phthalic monoanilide
- 2-(phenylcarbamoyl)benzoic acid
- AC6191
- F0777-0791
- 4-12-00-00483 (Beilstein Handbook Reference)
- 4727-29-1
- N-Phenylphthalamic acid
- BRN 2215395
- Oprea1_544727
- 2-((Phenylamino)carbonyl)benzoic acid
- Phthalanilic Acid (~90%)
- MLS000058750
- N-PHENYLPHTHALAMIDIC ACID
- SY039683
- Z90311206
- Phthalanilsaure
- NSC 26414
- MS-20516
- EN300-235671
- BDBM50136853
- CHEMBL86532
- MFCD00029939
- NSC-26414
- NS00031674
- AB00391834-10
- HMS560I22
- DB-051440
- SCHEMBL45299
- STL558305
- Maybridge1_006710
- AI3-31209
- UNII-BL6ZPY93NN
- NSC26414
- BBL104239
- CS-0067669
- NSC26414;Nevirol
- SMR000069015
- SDCCGMLS-0007558.P002
- Benzoic acid, 2-((phenylamino)carbonyl)-
- HMS2392M15
- DTXSID00197080
- Benzoic acid, 2-[(phenylamino)carbonyl]-
- 2-CARBOXYBENZANILIDE
- BL6ZPY93NN
- AKOS002288922
-
- MDL: MFCD00029939
- Renchi: InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18)
- Clave inchi: DSUPUOGOCIFZBG-UHFFFAOYSA-N
- Sonrisas: O=C(O)C1=CC=CC=C1C(NC2=CC=CC=C2)=O
Atributos calculados
- Calidad precisa: 241.07400
- Masa isotópica única: 241.074
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 310
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 2
- Carga superficial: 0
- Superficie del Polo topológico: 66.4A^2
- Xlogp3: nothing
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.334±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 170-172 ºC (ethanol )
- Punto de ebullición: 384.01°C (rough estimate)
- Punto de inflamación: 170.7±23.2 °C
- índice de refracción: 1.5780 (estimate)
- Disolución: Almost insoluble (0.087 g/l) (25 º C),
- PSA: 66.40000
- Logp: 2.71010
- Presión de vapor: 0.0±0.8 mmHg at 25°C
2-(phenylcarbamoyl)benzoic acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(phenylcarbamoyl)benzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P400758-1g |
Phthalanilic Acid (~90%) |
4727-29-1 | 1g |
$ 59.00 | 2023-09-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2941-5G |
2-(Phenylcarbamoyl)benzoic Acid |
4727-29-1 | >95.0%(T)(HPLC) | 5g |
¥1990.00 | 2024-04-15 | |
Life Chemicals | F0777-0791-10g |
2-(phenylcarbamoyl)benzoic acid |
4727-29-1 | 95%+ | 10g |
$570.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P923553-1g |
Phthalanilic Acid |
4727-29-1 | 90% | 1g |
¥497.70 | 2022-10-10 | |
Enamine | EN300-235671-0.5g |
2-(phenylcarbamoyl)benzoic acid |
4727-29-1 | 80% | 0.5g |
$83.0 | 2024-06-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2941-1G |
2-(Phenylcarbamoyl)benzoic Acid |
4727-29-1 | >95.0%(T)(HPLC) | 1g |
¥550.00 | 2024-04-15 | |
Enamine | EN300-235671-0.25g |
2-(phenylcarbamoyl)benzoic acid |
4727-29-1 | 80% | 0.25g |
$52.0 | 2024-06-19 | |
Enamine | EN300-235671-5.0g |
2-(phenylcarbamoyl)benzoic acid |
4727-29-1 | 80% | 5.0g |
$387.0 | 2024-06-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039683-5g |
2-(Phenylcarbamoyl)benzoic Acid |
4727-29-1 | ≥95% | 5g |
¥3458.06 | 2024-07-09 | |
Enamine | EN300-235671-5g |
2-(phenylcarbamoyl)benzoic acid |
4727-29-1 | 80% | 5g |
$387.0 | 2023-09-15 |
2-(phenylcarbamoyl)benzoic acid Literatura relevante
-
1. Index of subjects, 1976
-
3. Intramolecular catalysis. Part III. Hydrolysis of 3′- and 4′-substituted phthalanilic acids [o-(N-phenylcarbamoyl)benzoic acids]Malcolm D. Hawkins J. Chem. Soc. Perkin Trans. 2 1976 642
-
4. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formationChristopher J. Perry,Zahida Parveen J. Chem. Soc. Perkin Trans. 2 2001 512
-
5. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formationChristopher J. Perry,Zahida Parveen J. Chem. Soc. Perkin Trans. 2 2001 512
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Proveedores recomendados
Amadis Chemical Company Limited
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Pureza:99%
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Suzhou Senfeida Chemical Co., Ltd
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Pureza:99.9%
Cantidad:200kg
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